

physical and chemical properties of 2-Amino-4,6-dichloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,6-dichloropyridine

Cat. No.: B046313

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4,6-dichloropyridine**

Introduction

2-Amino-4,6-dichloropyridine is a halogenated heterocyclic amine that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the two chlorine atoms, coupled with the nucleophilic amino group, make it a versatile precursor for a wide range of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectral Properties

2-Amino-4,6-dichloropyridine is a solid at room temperature.^[1] Its core physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[2]
Molecular Weight	163.00 g/mol	
CAS Number	116632-24-7	[1]
Appearance	Solid	[1]
Melting Point	112.5 °C	[1]
Boiling Point (Predicted)	287.9 ± 35.0 °C	[1]
Density (Predicted)	1.497 ± 0.06 g/cm ³	[1]
InChI Key	AGJMDETXYICGZ- UHFFFAOYSA-N	

Spectral Data

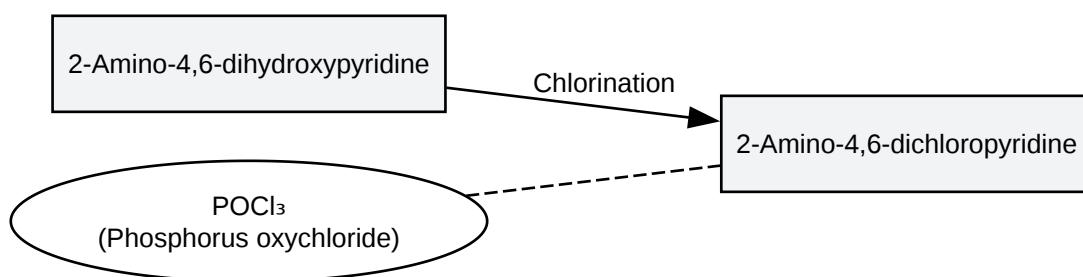
While comprehensive spectral data is not widely published in aggregated sources, typical spectral characteristics can be inferred from its structure. The infrared (IR) spectrum would be expected to show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-Cl stretching bands.[\[3\]](#) The ¹H NMR spectrum would show signals for the two aromatic protons and the amine protons. The ¹³C NMR spectrum would display signals for the five carbon atoms in the pyridine ring. Mass spectrometry would show a characteristic isotopic pattern for the two chlorine atoms.[\[4\]](#)

Chemical Structure and Reactivity

The structure of **2-Amino-4,6-dichloropyridine** is defined by a pyridine ring substituted with an amino group at the 2-position and two chlorine atoms at the 4- and 6-positions.

Caption: Chemical structure of **2-Amino-4,6-dichloropyridine**.

The reactivity of this molecule is governed by the interplay of its functional groups:


- Pyridine Ring: The nitrogen atom in the ring is electron-withdrawing, making the ring electron-deficient. This effect is further enhanced by the two chlorine atoms, making the

carbon atoms at the 4- and 6-positions highly susceptible to nucleophilic aromatic substitution (S_NAr).

- Amino Group: The amino group is an electron-donating group and a nucleophile, capable of undergoing reactions such as acylation and alkylation.
- Chloro Groups: The chlorine atoms are good leaving groups, facilitating S_NAr reactions with various nucleophiles.

Synthesis Overview

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale approach involves the chlorination of a corresponding hydroxypyridine precursor. An illustrative synthetic pathway is the transformation of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride ($POCl_3$).^{[5][6]} Although this example is for a pyrimidine, similar principles apply to pyridine synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-4,6-dichloropyrimidine CAS#: 116632-24-7 [m.chemicalbook.com]

- 2. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents
[patents.google.com]
- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-4,6-dichloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046313#physical-and-chemical-properties-of-2-amino-4,6-dichloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com